

An In-Depth Technical Guide to Tert-butyl 2-fluoro-4-nitrobenzoate

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Compound of Interest

Compound Name: *Tert-butyl 2-fluoro-4-nitrobenzoate*

Cat. No.: *B114885*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of **tert-butyl 2-fluoro-4-nitrobenzoate**, a key intermediate in the fields of pharmaceutical and agrochemical research, as well as materials science.

Chemical Structure and Properties

Tert-butyl 2-fluoro-4-nitrobenzoate is an aromatic ester. The structure consists of a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 4-position, and a tert-butoxycarbonyl group at the 1-position.

Molecular Structure:

Caption: 2D structure of **Tert-butyl 2-fluoro-4-nitrobenzoate**.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
IUPAC Name	tert-butyl 2-fluoro-4-nitrobenzoate	[1]
CAS Number	157665-46-8	[1] [2]
Molecular Formula	C ₁₁ H ₁₂ FNO ₄	[1] [2]
Molecular Weight	241.22 g/mol	[1]
Appearance	Off-white solid	[3]
XLogP3	2.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]
Exact Mass	241.07503603 Da	[1]
Monoisotopic Mass	241.07503603 Da	[1]

Synthesis

The synthesis of **tert-butyl 2-fluoro-4-nitrobenzoate** is typically achieved through a two-step process. The first step involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid. The second step is the esterification of the resulting carboxylic acid with tert-butanol.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

- Method: Oxidation of 2-fluoro-4-nitrotoluene.
- Reagents and Materials:
 - 2-fluoro-4-nitrotoluene

- Potassium permanganate ($KMnO_4$)
- Sodium hydroxide ($NaOH$)
- Tetrabutylammonium bromide
- Hydrochloric acid (HCl)
- Celite
- Deionized water
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)

- Procedure:
 - A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N $NaOH$ is stirred at room temperature.
 - Potassium permanganate (20.0 g) is added to the mixture.
 - After 10 minutes, the resulting mixture is heated to 95 °C with stirring.
 - Additional 30.0 g portions of $KMnO_4$ are added after 2 and 3 hours.
 - After stirring at 95 °C for an additional 10 hours, the reaction mixture is cooled to room temperature.
 - The mixture is filtered through Celite to remove manganese dioxide (MnO_2).
 - The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, which results in the formation of an off-white precipitate.
 - The precipitate is collected by vacuum filtration.
 - The crude solid is dissolved in 300 mL of 1N aqueous $NaOH$ and then re-acidified to pH 2 using concentrated HCl .

- The mixture is extracted with dichloromethane (3 x 200 mL).
- The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na_2SO_4 , and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.

Step 2: Synthesis of **Tert-butyl 2-fluoro-4-nitrobenzoate**

- Method: Esterification of 2-fluoro-4-nitrobenzoic acid with di-tert-butyl dicarbonate.

- Reagents and Materials:

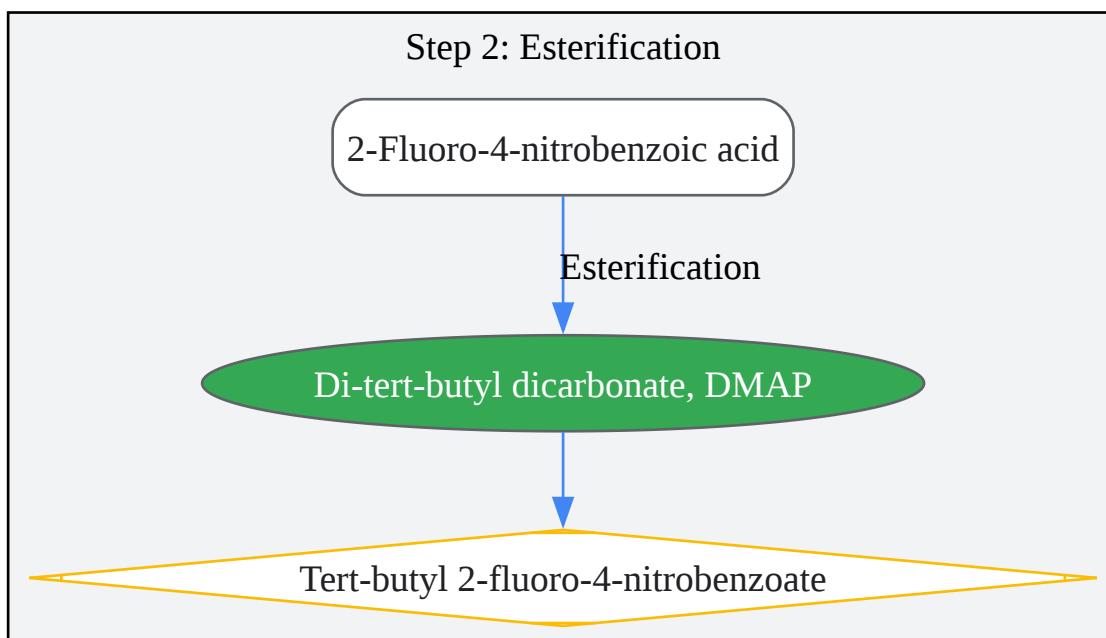
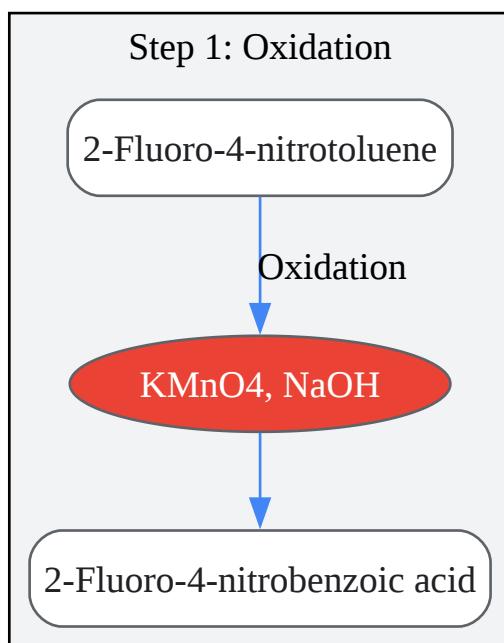
- 2-Fluoro-4-nitrobenzoic acid
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-Dimethylaminopyridine (DMAP)
- Acetonitrile (CH_3CN)
- Sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

- Procedure:

- To a solution of 2-fluoro-4-nitrobenzoic acid in acetonitrile, add di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel to obtain pure **tert-butyl 2-fluoro-4-nitrobenzoate**.

Synthesis Workflow



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Caption: Synthetic pathway for **Tert-butyl 2-fluoro-4-nitrobenzoate**.

Spectroscopic Data

The structural characterization of **tert-butyl 2-fluoro-4-nitrobenzoate** is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

Technique	Data
¹ H NMR (CDCl ₃)	δ (ppm): ~8.1-8.3 (m, 2H, Ar-H), ~7.8-7.9 (t, 1H, Ar-H), 1.6 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (CDCl ₃)	δ (ppm): ~164 (C=O), ~162 (d, J=260 Hz, C-F), ~150 (C-NO ₂), ~128, ~120, ~115 (Ar-C), ~84 (O-C(CH ₃) ₃), ~28 (C(CH ₃) ₃)
Infrared (IR)	ν (cm ⁻¹): ~2980 (C-H), ~1730 (C=O), ~1530 & ~1350 (NO ₂), ~1250 (C-O), ~1150 (C-F)
Mass Spectrometry (GC-MS)	m/z: 241 (M ⁺), 185 (M ⁺ - C ₄ H ₈), 168 (M ⁺ - C ₄ H ₉ O), 140

Note: The presented spectroscopic data are approximate values and may vary slightly depending on the experimental conditions and instrumentation.

Applications in Research and Development

Tert-butyl 2-fluoro-4-nitrobenzoate serves as a crucial building block in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries.[3] The presence of the fluoro and nitro groups enhances its reactivity, making it a versatile intermediate.[3]

- **Pharmaceutical Development:** This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. The tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions in a later synthetic step. The fluoro

and nitro groups can be further functionalized to introduce desired pharmacophores, potentially enhancing the efficacy of the final drug molecule.[3]

- Agrochemicals: It is used in the formulation of new pesticides and herbicides.[3]
- Materials Science: The unique electronic properties conferred by the fluoro and nitro substituents make it a candidate for the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[3]

The general workflow for its use as a synthetic intermediate is outlined below.



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Caption: General synthetic utility workflow.

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